![molecular formula C8H9ClN2O2 B2554022 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride CAS No. 2402831-16-5](/img/structure/B2554022.png)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride
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Overview
Description
The compound "2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid; hydrochloride" is a derivative of pyrrolopyridine, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. One approach involves a three-component condensation of active methylene compounds, aldehydes, and amines, which has been used to synthesize a library of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another practical synthesis method for a related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloronicotinic acid . Additionally, a one-pot oxidative decarboxylation-beta-iodination of amino acids has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines, which are structurally related to pyrrolopyridines .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a pyrrole ring fused to a pyridine ring. The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate illustrates the structural features of these compounds . The crystal and molecular structure of a related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing highly coplanar, centrosymmetric, hydrogen-bonded pairs .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid can lead to the formation of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones . The reaction of 2H-azirines with enamines has been used to synthesize 1H-pyrrole-2-carboxylic acid derivatives, which are structurally related to pyrrolopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of carboxylic acid groups, for example, can affect the solubility and reactivity of these compounds. The synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has provided insights into their antiinflammatory and analgesic activities, which are correlated with the steric and hydrogen-bonding properties of the substituents . Quantitative structure-activity relationship (QSAR) studies have been conducted to better understand these properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : Various synthetic routes have been explored for derivatives of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, including the synthesis of pyrrolopyridine analogs from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, indicating versatile applications in chemical synthesis (Toja et al., 1986).
- Chemical Reactions and Derivatives : The compound and its analogs have been shown to undergo various chemical reactions, leading to the formation of different derivatives, which suggests potential applications in the development of diverse chemical entities (Brodrick & Wibberley, 1975).
Potential Biological Activities
- Antibacterial Activity : Some derivatives of this compound have demonstrated in vitro antibacterial activity, indicating potential for use in antibacterial research and drug development (Toja et al., 1986).
- Antiviral Studies : Related compounds have been studied for their antiviral activities, although specific activities against certain viruses were not observed, suggesting the need for further research in this area (Ivashchenko et al., 2014).
Applications in Pharmaceutical Synthesis
- Pharmaceutical Intermediate Synthesis : The compound and its derivatives are used in the synthesis of pharmaceutical intermediates, highlighting its relevance in medicinal chemistry (Wang et al., 2006).
Mechanism of Action
Target of Action
The primary targets of AT37661 are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . AT37661 exhibits potent activities against FGFR1, 2, and 3 .
Mode of Action
AT37661 interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The FGFR signaling pathway is the primary pathway affected by AT37661. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a compound with a low molecular weight, such as at37661, would be an appealing lead compound beneficial to subsequent optimization .
Result of Action
In vitro, AT37661 has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. Additionally, AT37661 significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
AT37661 has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction between AT37661 and FGFRs can influence these biochemical reactions.
Cellular Effects
In vitro studies have shown that AT37661 can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects suggest that AT37661 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of AT37661 involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . AT37661, as an FGFR inhibitor, can disrupt these processes, leading to changes in gene expression and other cellular effects .
properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDIJVTZWLGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2402831-16-5 |
Source
|
Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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